molecular formula C18H19N5O3S B12149437 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)ace tamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)ace tamide

Cat. No.: B12149437
M. Wt: 385.4 g/mol
InChI Key: VJDQJJWZOQNHKA-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. This step often involves the use of hydrazine derivatives and carboxylic acids.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with the triazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the methoxy groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, demethylated products.

    Substitution: Amino-substituted derivatives, thiol-substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It may also have potential as an anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. It may also interact with fungal cell membranes, disrupting their integrity.

    Pathways Involved: In cancer cells, the compound may inhibit specific signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis (programmed cell death). It may also modulate inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide: Similar structure but with different substitution patterns on the phenyl rings.

    2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide: Contains chlorine substituents instead of methoxy groups.

    2-[4-amino-5-(3-nitrophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-nitrophenyl)acetamide: Contains nitro groups instead of methoxy groups.

Uniqueness

The uniqueness of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of methoxy groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O3S/c1-25-13-7-5-6-12(10-13)17-21-22-18(23(17)19)27-11-16(24)20-14-8-3-4-9-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

VJDQJJWZOQNHKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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